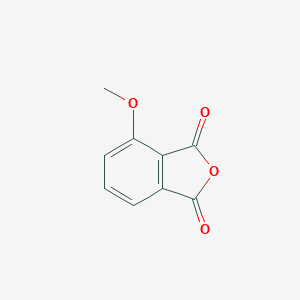
4-Methoxyisobenzofuran-1,3-dione
Cat. No. B077226
Key on ui cas rn:
14963-96-3
M. Wt: 178.14 g/mol
InChI Key: KRKJKLCCCGDNCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07115624B1
Procedure details


To a solution of 4-hydroxy-isobenzofuran-1,3-dione (195 mg, 1.2 mmol) in anhydrous N,N-dimethylformamide (4 ml) under nitrogen was added minutes and then methyl iodide (0.37 ml, 6.0 mmol) was added. The reaction was stirred for 48 h. and then quenched with saturated ammonium chloride. The mixture was concentrated in vacuo, diluted in ethyl acetate (20 ml) and the organic phase washed with 1N hydrochloric acid (5 ml) and brine (3×5 ml). The organic layer was dried (MgSO4) and concentrated in vacuo. To the crude solid was added methanol causing a precipitate to form. The flask was cooled in an ice bath for 2 h. and the solid filtered off, washed with methanol and dried in vacuo which afforded 0.1 g (47%) of 4-methoxy-isobenzofuran-1,3-dione as a solid.



Yield
47%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4](=[O:12])[O:5][C:6]2=[O:11].[CH3:13]I>CN(C)C=O>[CH3:13][O:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4](=[O:12])[O:5][C:6]2=[O:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
195 mg
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C2C(OC(C2=CC=C1)=O)=O
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.37 mL
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred for 48 h.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with saturated ammonium chloride
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted in ethyl acetate (20 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase washed with 1N hydrochloric acid (5 ml) and brine (3×5 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the crude solid was added methanol causing a precipitate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The flask was cooled in an ice bath for 2 h.
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo which
|
Outcomes


Product
Details
Reaction Time |
48 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C2C(OC(C2=CC=C1)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.1 g | |
| YIELD: PERCENTYIELD | 47% | |
| YIELD: CALCULATEDPERCENTYIELD | 46.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
